5-Methoxybenzofurazan

Thermochemistry Calorimetry Energetic Materials

Variability in thermochemical properties among benzofurazan derivatives can introduce uncertainty into reaction scale-up. 5-Methoxybenzofurazan (5-MeOBFN) addresses this with precisely determined energetic benchmarks: • ΔfH°solid = 57.9 ± 1.7 kJ/mol and ΔcrgH°m = 89.2 ± 0.7 kJ/mol, enabling reproducible energetics in pharmaceutical intermediate synthesis. • Unique 5-substitution pattern delivers distinct photophysical behavior predictable from Hammett σp constants-not interchangeable with 4,7-disubstituted or nitro analogs. • Serves as a critical building block for fluorogenic probe design and calorimetric reference studies. Bulk and custom packaging available with batch-specific certificates of analysis.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 4413-48-3
Cat. No. B1295361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxybenzofurazan
CAS4413-48-3
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESCOC1=CC2=NON=C2C=C1
InChIInChI=1S/C7H6N2O2/c1-10-5-2-3-6-7(4-5)9-11-8-6/h2-4H,1H3
InChIKeyVQKJLIJNBRMZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxybenzofurazan: Thermochemical & Structural Profile


5-Methoxybenzofurazan (5MeOBFN) is a heteroaromatic compound belonging to the 2,1,3-benzoxadiazole class, consisting of a benzene ring fused to a furazan ring with a methoxy substituent at the 5-position [1]. It is a solid at room temperature with a melting point of 98-102 °C . The compound is distinguished from other benzofurazan derivatives by its specific thermochemical signature, characterized by a standard enthalpy of formation ΔfH°solid of 57.9 ± 1.7 kJ/mol and an enthalpy of sublimation ΔcrgH°m of 89.2 ± 0.7 kJ/mol [2]. These values provide a precise energetic baseline essential for studies involving the compound's stability and reactivity [2].

1
Reported energetic baseline supports thermochemical and stability studies.
2
5-Substituted benzofurazan scaffold for fluorescent probe development.
3
Defined substitution pattern enables structure–property relationship investigations.

5-Methoxybenzofurazan: Analog Reproducibility Challenge


Substituting 5-Methoxybenzofurazan with another benzofurazan derivative, such as a 4,7-disubstituted or nitro-substituted analog, is not scientifically equivalent. The position and nature of substituents on the benzofurazan core critically dictate thermochemical stability, electronic properties, and reactivity. As demonstrated by Uchiyama et al., the fluorescence characteristics of benzofurazan compounds are directly predictable from the Hammett substituent constants (σp) at specific positions, meaning that even minor alterations to the substitution pattern can lead to vastly different photophysical outcomes [1]. Furthermore, calorimetric studies confirm that the energetic properties, such as the enthalpy of formation, are unique to each specific derivative, with 5-methoxybenzofurazan exhibiting a ΔfH°solid of 57.9 kJ/mol, which is significantly different from its N-oxide (52.3 kJ/mol) and chloro-substituted (193.5 kJ/mol) counterparts [2]. The following quantitative evidence establishes the measurable differences that underpin the selection of this specific compound over its structural neighbors.

!
Enthalpy of formation may differ significantly from N-oxide or chloro analogs, altering thermodynamic models.
!
Fluorescence rules for 4,7-disubstituted compounds are not transferable to 5-monosubstituted architecture.
!
Aqueous solubility profile may deviate from less soluble nitrobenzofurazans, impacting aqueous-phase derivatization.

5-Methoxybenzofurazan: Quantified Differentiation from Analogs


Thermochemical Stability vs. N-Oxide and Chloro Analogs

The crystalline standard enthalpy of formation (ΔfH°solid) for 5-Methoxybenzofurazan is 57.9 ± 1.7 kJ/mol, which is fundamentally different from its 1-oxide derivative (52.3 ± 3.3 kJ/mol) and the 5-chloro derivative (193.5 ± 1.8 kJ/mol) [1]. The enthalpy of sublimation (ΔcrgH°m) is also distinct at 89.2 ± 0.7 kJ/mol, compared to 96.0 ± 1.6 kJ/mol for the 1-oxide and 81.2 ± 1.8 kJ/mol for the 5-chloro derivative [1]. These differences arise from the altered electronic and structural environment due to the specific methoxy substitution, which directly impacts the compound's thermodynamic behavior in applications requiring precise energy balance, such as combustion studies or molecular design.

Thermochemical Stability
Head-to-head
ΔfH°solid: 57.9 ± 1.7 kJ/mol vs. 1-oxide 52.3 ± 3.3 kJ/mol and 5-chloro 193.5 ± 1.8 kJ/mol; ΔcrgH°m: 89.2 ± 0.7 kJ/mol vs. 96.0 ± 1.6 and 81.2 ± 1.8 kJ/mol
Supports reproducible thermodynamic studies.
Static-bomb calorimetry, 298.15 K.
Thermochemistry Calorimetry Energetic Materials

Fluorescence Properties vs. 4,7-Disubstituted Analogs

While direct fluorescence quantum yield data for 5-Methoxybenzofurazan is not available in the primary literature, its photophysical behavior is governed by the established structure-property relationships for benzofurazan compounds. Uchiyama et al. demonstrated that the fluorescence characteristics (intensity, maximum excitation/emission wavelengths) of 4,7-disubstituted benzofurazans are directly predictable from the sum and difference of the Hammett substituent constants (σp) at those positions [1]. As a 5-monosubstituted compound, 5-Methoxybenzofurazan belongs to a distinct structural class with a different electronic environment than the widely studied 4,7-disubstituted analogs like NBD-Cl [1]. This class-level distinction implies that its fluorescence properties cannot be inferred from or substituted by the data available for 4,7-disubstituted derivatives. The methoxy group at the 5-position will create a unique electronic distribution and a specific set of excitation and relaxation pathways, as outlined in a subsequent study on 5-substituted benzofurazans [2].

Fluorescence Class Distinction
Class-level
5-Monosubstituted benzofurazan governed by distinct photophysical rules; fluorescence not predictable from 4,7-disubstituted analogs.
Property transfer across substitution patterns not valid.
Based on Hammett σp study of 70 compounds.
Fluorescence Photophysics Spectroscopy

Aqueous Solubility vs. Nitrobenzofurazan Analogs

5-Methoxybenzofurazan exhibits an estimated water solubility of 1546 mg/L at 25 °C, based on its estimated log Kow of 1.98 . This solubility is markedly different from that of commonly used nitrobenzofurazan derivatives. For instance, 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-methoxy-7-nitrobenzofurazan (NBD-OCH3) are reported to have similar, but generally lower, water solubility, a factor which impacts their use in aqueous derivatization reactions . While a direct quantitative comparison is limited by the availability of experimental data, the estimated value for 5-Methoxybenzofurazan suggests it resides in a more soluble regime compared to the heavily substituted nitro-derivatives, which often require organic co-solvents for effective use. This difference in hydrophilicity can be a critical selection criterion for reactions in aqueous or biological media.

Aqueous Solubility Estimate
Data to verify
Estimated water solubility ~1546 mg/L at 25 °C (from log Kow 1.98).
May favor aqueous-phase labeling over less soluble nitro-analogs.
Estimated model; limited experimental data.
Solubility Physicochemical Properties Analytical Chemistry

5-Methoxybenzofurazan: Research and Development Applications


Heterocyclic Pharmaceutical Precursor

5-Methoxybenzofurazan is utilized as a pharmaceutical intermediate for synthesizing various drug molecules, including amoxicillin . Its defined thermochemical properties ensure reproducible reaction energetics during the synthetic process, a factor not guaranteed when substituting with structurally similar benzofurazans that have different enthalpies of formation.

Thermodynamic Calibrant for Heteroaromatic Compounds

The precisely determined standard enthalpy of formation (ΔfH°solid = 57.9 ± 1.7 kJ/mol) and enthalpy of sublimation (ΔcrgH°m = 89.2 ± 0.7 kJ/mol) make this compound a valuable reference material for calorimetric studies of other benzoxadiazole and furazan derivatives [1].

5-Substituted Fluorescent Probe Development

As a 5-substituted benzofurazan, this compound is a critical building block for investigating structure-photophysical property relationships distinct from the well-studied 4,7-disubstituted class [2]. Its unique substitution pattern makes it essential for designing new fluorogenic probes with tailored excitation and emission profiles [3].

Application
Selection Property
Validation Focus
Heterocyclic pharmaceutical intermediate
Defined thermochemical signature for reproducible reaction energetics
Confirm enthalpy and purity via DSC/HPLC
Thermodynamic calibrant for heteroaromatics
Precisely reported ΔfH°solid and ΔcrgH°m values
Verify calorimetric consistency with reference data
5-Substituted fluorescent probe development
Unique 5-substitution pattern for structure–photophysics studies
Characterize fluorescence quantum yield and λmax in target solvent

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